![molecular formula C9H16N4 B13258453 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13258453.png)
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound with the molecular formula C9H16N4. This compound belongs to the class of triazoles, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1-methylcyclopentanol and azide derivatives.
Cycloaddition Reaction: The key step involves a cycloaddition reaction between the azide and alkyne derivatives to form the triazole ring.
Reaction Conditions: This reaction is usually carried out under mild conditions, often using copper(I) catalysts to facilitate the cycloaddition.
Chemical Reactions Analysis
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds such as:
1-chloro-1-methylcyclopentane: This compound has a similar cyclopentane structure but differs in its functional groups.
1-methylcyclopentyl methacrylate: This compound also contains a cyclopentane ring but has different chemical properties and applications.
The uniqueness of this compound lies in its triazole ring, which imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(1-methylcyclopentyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-9(4-2-3-5-9)7-13-6-8(10)11-12-13/h6H,2-5,7,10H2,1H3 |
InChI Key |
XNVPXCYFDMXCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


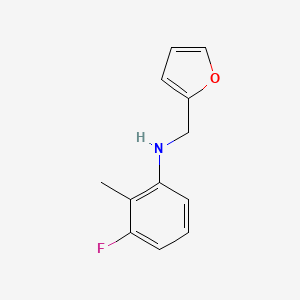
![3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13258382.png)
![1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol](/img/structure/B13258390.png)
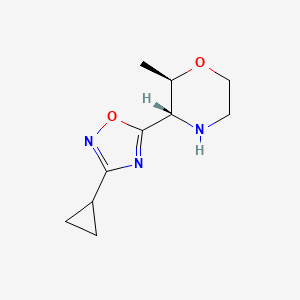
![(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13258401.png)
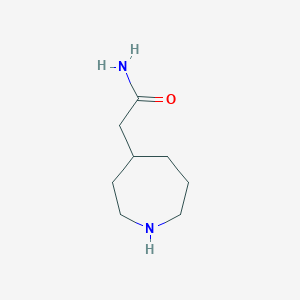
![2-{[(Butan-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B13258415.png)
![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13258421.png)
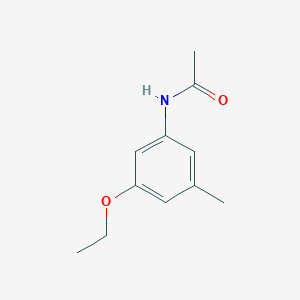
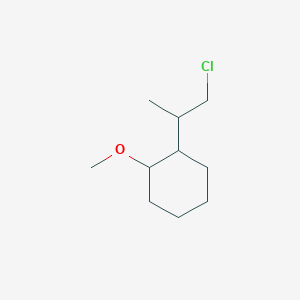

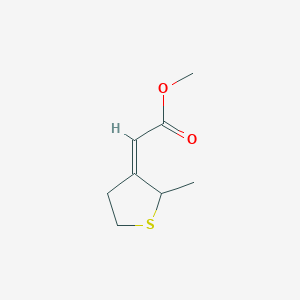
![5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13258436.png)
![2-[2-(Aminomethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13258441.png)
